2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction yields hydrocarbons. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-isopropoxyphenylboronic acid
- 2-Chloro-5-isopropoxyphenylmethanol
Uniqueness
Compared to similar compounds, 2-(2-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Its ability to form stable boron-carbon bonds makes it particularly valuable in synthetic chemistry, especially in cross-coupling reactions .
Properties
Molecular Formula |
C15H22BClO3 |
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Molecular Weight |
296.6 g/mol |
IUPAC Name |
2-(2-chloro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-11-7-8-13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
InChI Key |
CRCQMMWELJEDIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(C)C)Cl |
Origin of Product |
United States |
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